molecular formula C5H7N3O2 B129449 1-(2-Hydroxyethyl)-1,2,3-triazole-4-carbaldehyde CAS No. 158877-12-4

1-(2-Hydroxyethyl)-1,2,3-triazole-4-carbaldehyde

Cat. No. B129449
M. Wt: 141.13 g/mol
InChI Key: FDUXXELQSVVONT-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .

Scientific Research Applications

Synthesis and Structural Properties

  • A series of N-unsubstituted 1,2,4-triazole-3-carbaldehydes, including compounds related to 1-(2-Hydroxyethyl)-1,2,3-triazole-4-carbaldehyde, have been synthesized, indicating their potential in forming structurally diverse compounds with unique properties. These compounds show interesting dimerization behaviors and spectral characteristics, contributing to the understanding of their structural dynamics (Browne, 1971).

Molecular Rearrangements and Synthesis

  • Research has explored the molecular rearrangements of 4‐iminomethyl‐1,2,3‐triazoles, which can be related to the synthesis of 1-(2-Hydroxyethyl)-1,2,3-triazole-4-carbaldehyde. These studies provide insights into the synthesis routes and stability of such compounds (L'abbé et al., 1990).

Novel Synthesis Methods

  • Efficient methods have been developed for the synthesis of 1,2,3-triazole functionalized isoxazolidine derivatives, demonstrating the versatility of triazole derivatives in creating a range of compounds for potential applications in various scientific fields (Rao et al., 2017).

Applications in Sensing and Detection

  • A fluorescence probe based on a derivative of 1,2,3-triazole-4-carbaldehyde (DBTC) was synthesized for highly selective detection of homocysteine. This demonstrates the application of triazole derivatives in the development of sensitive and selective sensors for biomedical research (Chu et al., 2019).

Antimicrobial Activity

  • Compounds synthesized from 1,2,3-triazole-4-carbaldehyde derivatives have been tested for antimicrobial activity. This highlights the potential use of these compounds in the development of new antimicrobial agents, contributing to research in medical and pharmaceutical sciences (Swamy et al., 2019).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, handling precautions, etc .

Future Directions

This involves discussing potential applications or areas of study for the compound .

properties

IUPAC Name

1-(2-hydroxyethyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c9-2-1-8-3-5(4-10)6-7-8/h3-4,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUXXELQSVVONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CCO)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)-1,2,3-triazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Im, JS Oh, CB Yim - Archives of Pharmacal Research, 1999 - Springer
The 6,6-dibromopenam (6) was treated with CH 3 MgBr and carbaldehyde5 to afford the hydroxy compound7, which was reacted with acetic anhydride to give acetoxy compound8. The …
Number of citations: 1 link.springer.com
C Im, SN MAITI, RG MICETICH… - The Journal of …, 1994 - jstage.jst.go.jp
in the literature4'5) as potent inhibitors of cell free/Mactamases, but were ineffective in synergistic antibacterial tests probably because of poor penetration through the bacterial cell wall. …
Number of citations: 52 www.jstage.jst.go.jp
РЙР РгУЖКЮ
Number of citations: 0

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